1-methanesulfonyl-1,2,3,4-tetrahydroquinoline
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Overview
Description
1-methanesulfonyl-1,2,3,4-tetrahydroquinoline is a heterocyclic compound with the molecular formula C10H13NO2S. It is characterized by a tetrahydroquinoline core structure substituted with a methanesulfonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-methanesulfonyl-1,2,3,4-tetrahydroquinoline can be synthesized through the reaction of 1,2,3,4-tetrahydroquinoline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures (0-5°C) to ensure controlled addition and high yield .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis of this compound on a larger scale would likely involve similar reaction conditions with optimization for scalability, such as continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-methanesulfonyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The tetrahydroquinoline ring can be reduced to form more saturated derivatives.
Substitution: The methanesulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other metal catalysts.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Saturated tetrahydroquinoline derivatives.
Substitution: Substituted tetrahydroquinoline derivatives with various functional groups.
Scientific Research Applications
1-methanesulfonyl-1,2,3,4-tetrahydroquinoline has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of pharmaceutical agents, particularly in the design of inhibitors for specific enzymes or receptors.
Material Science: Its derivatives are explored for use in organic electronics and as intermediates in the synthesis of advanced materials.
Biological Studies: The compound is used in studies related to its biological activity, including potential anti-cancer and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 1-methanesulfonyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, derivatives of this compound have been studied as inhibitors of the retinoic acid receptor-related orphan receptor gamma (RORγ), which plays a role in the regulation of immune responses and inflammation . The binding of the compound to the receptor inhibits its activity, leading to downstream effects on gene expression and cellular function.
Comparison with Similar Compounds
1,2,3,4-tetrahydroquinoline: The parent compound without the methanesulfonyl group.
1-methanesulfonyl-1,2,3,4-tetrahydroisoquinoline: A similar compound with an isoquinoline core instead of a quinoline core.
Uniqueness: 1-methanesulfonyl-1,2,3,4-tetrahydroquinoline is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical reactivity and biological activity compared to its parent compound and other derivatives. This functional group enhances its potential as a pharmacophore in drug design and as a versatile intermediate in synthetic chemistry .
Properties
IUPAC Name |
1-methylsulfonyl-3,4-dihydro-2H-quinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c1-14(12,13)11-8-4-6-9-5-2-3-7-10(9)11/h2-3,5,7H,4,6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOPZYWPRKRGGTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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